4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde
Description
4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a quinazoline core structure fused with a piperazine ring
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
4-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H18N4O2/c1-10-6-12-11(13(20)7-10)8-15-14(16-12)18-4-2-17(9-19)3-5-18/h8-10H,2-7H2,1H3 |
InChI Key |
QTUQEVODQDHHPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares a similar quinazoline core but differs in the substituents attached to the core.
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar in structure but features a naphthalene ring instead of a quinazoline ring.
Uniqueness
4-(7-Methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its specific combination of a quinazoline core and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
